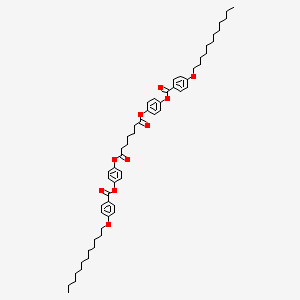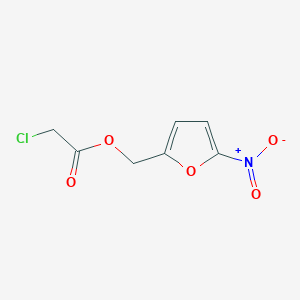![molecular formula C24H20N4O2 B12914608 N-Isoquinolin-6-yl-N~2~-{4-[(pyridin-3-yl)acetyl]phenyl}glycinamide CAS No. 920513-44-6](/img/structure/B12914608.png)
N-Isoquinolin-6-yl-N~2~-{4-[(pyridin-3-yl)acetyl]phenyl}glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Isoquinolin-6-yl)-2-((4-(2-(pyridin-3-yl)acetyl)phenyl)amino)acetamide is a complex organic compound that features multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Isoquinolin-6-yl)-2-((4-(2-(pyridin-3-yl)acetyl)phenyl)amino)acetamide typically involves multi-step organic reactions. Common steps may include:
Formation of Isoquinoline Derivative: Starting from isoquinoline, various functional groups can be introduced through electrophilic or nucleophilic substitution reactions.
Acylation of Pyridine: The pyridine ring can be acylated using reagents like acetyl chloride in the presence of a base.
Coupling Reactions: The final compound is often formed through coupling reactions, such as amide bond formation, using reagents like EDCI or DCC in the presence of a catalyst.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or amine groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors or polymers.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes, useful in studying biochemical pathways.
Receptor Modulation: May interact with biological receptors, influencing cellular signaling.
Medicine
Drug Development: Investigated for therapeutic potential in treating diseases like cancer or neurological disorders.
Diagnostic Tools: Used in the development of imaging agents or biomarkers.
Industry
Chemical Synthesis: Intermediate in the synthesis of more complex molecules.
Pharmaceutical Manufacturing: Component in the production of active pharmaceutical ingredients (APIs).
作用机制
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
Similar Compounds
- N-(Isoquinolin-6-yl)-2-((4-(2-(pyridin-2-yl)acetyl)phenyl)amino)acetamide
- N-(Isoquinolin-5-yl)-2-((4-(2-(pyridin-3-yl)acetyl)phenyl)amino)acetamide
Uniqueness
N-(Isoquinolin-6-yl)-2-((4-(2-(pyridin-3-yl)acetyl)phenyl)amino)acetamide may exhibit unique binding affinities or selectivities compared to its analogs, making it particularly valuable in specific research or therapeutic contexts.
属性
CAS 编号 |
920513-44-6 |
|---|---|
分子式 |
C24H20N4O2 |
分子量 |
396.4 g/mol |
IUPAC 名称 |
N-isoquinolin-6-yl-2-[4-(2-pyridin-3-ylacetyl)anilino]acetamide |
InChI |
InChI=1S/C24H20N4O2/c29-23(12-17-2-1-10-25-14-17)18-3-6-21(7-4-18)27-16-24(30)28-22-8-5-20-15-26-11-9-19(20)13-22/h1-11,13-15,27H,12,16H2,(H,28,30) |
InChI 键 |
IOBMCQHFRANIHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CC(=O)C2=CC=C(C=C2)NCC(=O)NC3=CC4=C(C=C3)C=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole](/img/structure/B12914525.png)
![Methyl 5-[(furan-3-carbonyl)amino]hexanoate](/img/structure/B12914527.png)
![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)
![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
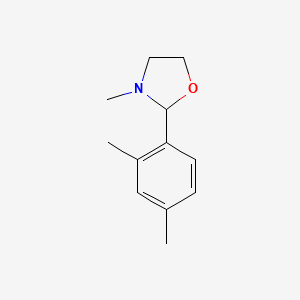
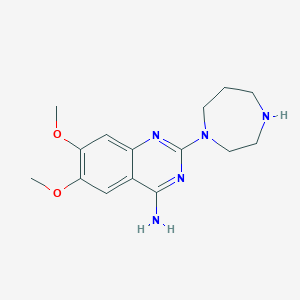
![4-Piperidinol, 1-[5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]-](/img/structure/B12914550.png)
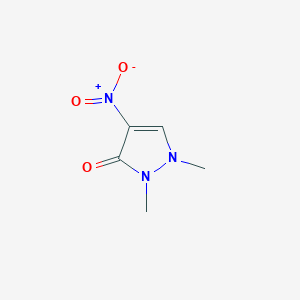
![2-Hydroxy-1,9-dimethoxy-4-oxo-4,5-dihydrodibenzo[cd,f]indole-3-carboxylic acid](/img/structure/B12914562.png)
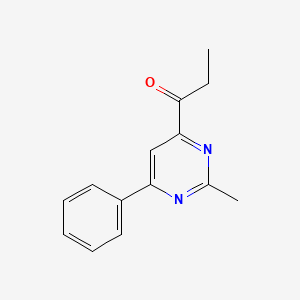
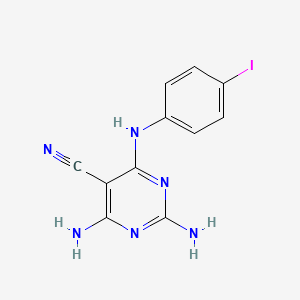
![Cyclohexanamine, 2-[(5-methyl-2-furanyl)methyl]-](/img/structure/B12914583.png)
